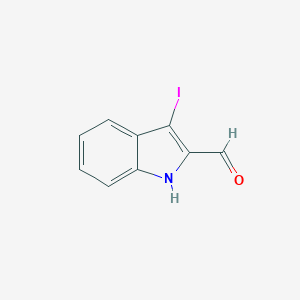

3-iodo-1H-indole-2-carbaldehyde

Übersicht

Beschreibung

3-iodo-1H-indole-2-carbaldehyde is a derivative of indole-3-carboxaldehyde, which is a biochemical used to prepare analogs of the indole phytoalexin cyclobrassinin with NR1R2 group . It is a biologically active metabolite which acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .

Synthesis Analysis

1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . They are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis

The molecular structure of 3-iodo-1H-indole-2-carbaldehyde can be found in various databases . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-iodo-1H-indole-2-carbaldehyde can be found in various databases . The molecular weight is 243.04 g/mol .Wissenschaftliche Forschungsanwendungen

Application in Cancer Treatment

Scientific Field

Medical Chemistry and Pharmacology

Summary of Application

3-iodo-1H-indole-2-carbaldehyde is utilized in the synthesis of indole derivatives, which are significant in the development of anticancer agents. These compounds have shown promise in targeting various cancer cells due to their ability to interfere with cellular processes.

Methods of Application

The compound is used as a precursor in multistep synthesis reactions to create indole derivatives with specific substitutions that target cancer cell lines. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to characterize the synthesized compounds.

Results

Studies have reported that certain indole derivatives synthesized from 3-iodo-1H-indole-2-carbaldehyde exhibit cytotoxic effects on cancer cells, leading to apoptosis. Quantitative data from cell viability assays, such as MTT assays, support these findings .

Antimicrobial Activity

Scientific Field

Microbiology

Summary of Application

Indole derivatives synthesized from 3-iodo-1H-indole-2-carbaldehyde have been explored for their antimicrobial properties. These compounds are tested against a variety of microbial strains to assess their efficacy.

Methods of Application

The synthesized indole derivatives are subjected to in vitro assays against bacterial and fungal cultures. The minimum inhibitory concentration (MIC) is determined to evaluate the antimicrobial potency.

Results

The results indicate that some derivatives show significant inhibitory activity against specific microbial strains, with MIC values reported in the literature. These findings suggest potential applications in developing new antimicrobial agents .

Neurodegenerative Disease Research

Scientific Field

Neuropharmacology

Summary of Application

Research into neurodegenerative diseases has utilized 3-iodo-1H-indole-2-carbaldehyde derivatives to study their potential therapeutic effects. These compounds may impact neural pathways and protect against neurodegeneration.

Methods of Application

Derivatives are tested in animal models of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease models. Behavioral tests and biochemical assays are conducted to assess the effects.

Results

Preliminary results show that some derivatives can improve cognitive functions and reduce markers of neurodegeneration in treated animals. These outcomes are measured through behavioral scores and biochemical analyses of neural tissue .

Anti-inflammatory Applications

Scientific Field

Immunology

Summary of Application

The anti-inflammatory properties of indole derivatives from 3-iodo-1H-indole-2-carbaldehyde are being investigated. These compounds may modulate inflammatory pathways, offering potential benefits in treating inflammatory disorders.

Methods of Application

In vivo and in vitro models of inflammation are used to test the efficacy of these derivatives. Assays measuring cytokine levels and cellular responses are standard methods employed.

Results

Studies have found that certain derivatives can significantly reduce inflammatory markers and cytokine production, suggesting their utility in anti-inflammatory therapies .

Antiviral Research

Scientific Field

Virology

Summary of Application

Indole derivatives from 3-iodo-1H-indole-2-carbaldehyde are being studied for their antiviral activities. These compounds may inhibit viral replication or interfere with virus-cell interactions.

Methods of Application

The compounds are tested against various viruses in cell culture assays. Viral load and replication rates are measured to determine the antiviral effects.

Results

Some derivatives have shown promising results in reducing viral replication in infected cell cultures. Data include reductions in viral RNA levels and decreased infectivity rates .

Antidiabetic Potential

Scientific Field

Endocrinology

Summary of Application

Studies have explored the potential of indole derivatives from 3-iodo-1H-indole-2-carbaldehyde in treating diabetes. These compounds may affect glucose metabolism or insulin signaling pathways.

Methods of Application

Animal models of diabetes are used to test the effects of these derivatives. Blood glucose levels, insulin sensitivity, and other metabolic parameters are monitored.

Results

Initial research indicates that some derivatives can improve glucose tolerance and enhance insulin sensitivity in diabetic models. These effects are quantified through glucose tolerance tests and insulin assays .

Synthesis of Alkaloids

Scientific Field

Organic Chemistry

Summary of Application

The indole moiety of 3-iodo-1H-indole-2-carbaldehyde is a key building block in the synthesis of various alkaloids, which are compounds with significant pharmacological activities.

Methods of Application

Synthetic pathways involve the formation of indole derivatives that mimic the structure of natural alkaloids. Techniques such as condensation reactions, cyclization, and functional group transformations are employed.

Results

The synthesized alkaloids exhibit a range of biological activities, including antihypertensive and anticancer effects. The efficacy of these compounds is often validated through biological assays and clinical trials .

Development of Antihypertensive Drugs

Scientific Field

Cardiovascular Pharmacology

Results

Some derivatives have shown potential in lowering blood pressure in hypertensive models, with data indicating a significant drop in systolic and diastolic pressures .

Anticancer Immunomodulators

Scientific Field

Immunotherapy

Summary of Application

Indole derivatives from 3-iodo-1H-indole-2-carbaldehyde are being investigated for their role as immunomodulators in cancer treatment, aiming to enhance the immune system’s ability to fight cancer.

Methods of Application

These compounds are evaluated for their ability to modulate immune responses in cancer models, with a focus on enhancing T-cell activity and reducing tumor growth.

Results

Early studies suggest that certain derivatives can stimulate an immune response against cancer cells, leading to reduced tumor sizes and improved survival rates in treated subjects .

Antifungal and Antibacterial Agents

Scientific Field

Infectious Diseases

Summary of Application

The antimicrobial properties of indole derivatives are extended to include antifungal and antibacterial activities, making them candidates for new treatment options against resistant strains.

Methods of Application

The derivatives are subjected to assays against fungal and bacterial pathogens, with a focus on those strains that show resistance to current medications.

Results

Promising results have been reported, with some compounds exhibiting potent activity against multidrug-resistant strains, as evidenced by low MIC values and inhibition zones in culture assays .

Antiviral Activity Against Dengue Virus

Summary of Application

Research has explored the use of indole derivatives in inhibiting the Dengue virus protease, which is crucial for the viral replication cycle.

Methods of Application

Compounds are tested in vitro for their ability to inhibit the protease activity, using enzymatic assays and cell culture systems infected with the Dengue virus.

Results

Some derivatives have demonstrated significant inhibitory effects on the Dengue virus protease, leading to a decrease in viral replication and spread in cell cultures .

Hypoglycemic Agents

Summary of Application

Indole derivatives are also being studied for their potential as hypoglycemic agents, which could be beneficial in managing blood sugar levels in diabetic patients.

Methods of Application

The compounds are assessed in diabetic animal models, with measurements of blood glucose levels, insulin secretion, and glucose uptake by tissues.

Results

Initial findings indicate that certain derivatives can lower blood glucose levels and improve insulin sensitivity, suggesting their potential use as hypoglycemic medications .

These additional applications further illustrate the versatility of 3-iodo-1H-indole-2-carbaldehyde in scientific research, with potential impacts across a wide range of medical and pharmaceutical fields. The ongoing studies and trials continue to uncover new possibilities for this compound, contributing to advancements in healthcare and treatment options.

Synthesis of Complex Molecules via Multicomponent Reactions

Scientific Field

Synthetic Chemistry

Summary of Application

3-iodo-1H-indole-2-carbaldehyde plays a pivotal role in multicomponent reactions (MCRs), which are efficient strategies for constructing complex molecules in a single step.

Methods of Application

The compound is used in MCRs to generate diverse molecular structures with potential biological activity. These reactions are advantageous as they often require fewer steps and less solvent, aligning with green chemistry principles.

Results

The use of 3-iodo-1H-indole-2-carbaldehyde in MCRs has led to the synthesis of various biologically active structures, contributing to the field of medicinal chemistry .

Creation of Indole Alkaloids

Scientific Field

Natural Product Chemistry

Summary of Application

Indole alkaloids, which have significant pharmacological properties, are synthesized using 3-iodo-1H-indole-2-carbaldehyde as a key intermediate.

Methods of Application

Synthetic routes often involve cyclization and functional group transformations to mimic the structure of natural indole alkaloids.

Results

The synthesized indole alkaloids display a range of biological activities, including neuroprotective and anticancer properties .

Exploration of Antifungal and Antibacterial Properties

Summary of Application

The antimicrobial spectrum of indole derivatives is expanded to explore their antifungal and antibacterial properties against resistant strains.

Methods of Application

Derivatives are tested against a variety of pathogens, particularly those showing resistance to existing treatments.

Results

Some compounds have shown potent activity against multidrug-resistant strains, indicating their potential as new antimicrobial agents .

Investigation of Antiviral Effects Against Dengue Virus

Summary of Application

Indole derivatives are studied for their inhibitory effects on the Dengue virus protease, an essential enzyme for viral replication.

Methods of Application

Compounds are assessed for their ability to inhibit the protease activity in vitro using enzymatic assays.

Results

Certain derivatives have demonstrated significant inhibitory effects, leading to a decrease in viral replication and spread .

Research on Hypoglycemic Agents

Summary of Application

The potential of indole derivatives as hypoglycemic agents is explored for their benefits in managing blood sugar levels in diabetes.

Methods of Application

Effects on blood glucose levels and insulin secretion are measured in diabetic animal models.

Results

Some derivatives have been found to lower blood glucose levels and improve insulin sensitivity, indicating their potential as diabetes treatments .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-iodo-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZVPGMSKQLUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453151 | |

| Record name | 3-iodo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1H-indole-2-carbaldehyde | |

CAS RN |

176327-44-9 | |

| Record name | 3-iodo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)

![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)